molecular formula C21H27ClO3 B195047 Chlormadinone CAS No. 1961-77-9

Chlormadinone

Cat. No.: B195047
CAS No.: 1961-77-9
M. Wt: 362.9 g/mol
InChI Key: VUHJZBBCZGVNDZ-TTYLFXKOSA-N
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Description

Chlormadinone is a synthetic progestin, a type of hormone that mimics the effects of the natural hormone progesterone. It is primarily used in combination with estrogen in oral contraceptive pills to prevent pregnancy. This compound is also utilized in the treatment of various gynecological disorders and androgen-dependent conditions such as acne and hirsutism. It was first synthesized in the late 1950s and has since been widely used in medical practice .

Scientific Research Applications

Chlormadinone has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Chlormadinone is a derivative of progesterone and primarily targets the progesterone receptor . As a progestin, it acts as an agonist of this receptor, mimicking the biological target of progestogens like progesterone . Additionally, this compound exhibits antiandrogenic properties , acting as an antagonist of the androgen receptor, the biological target of androgens like testosterone and dihydrotestosterone .

Mode of Action

This compound interacts with its targets by binding to the progesterone and androgen receptors. As a progesterone receptor agonist , it stimulates the receptor, mimicking the action of natural progesterone . Its antiandrogenic activity is related to its ability to displace androgens from their receptors . This dual action allows this compound to exert its contraceptive and therapeutic effects.

Biochemical Pathways

hormonal pathways regulated by these receptors. By acting as a progesterone receptor agonist, it may affect reproductive and menstrual cycles. Its antiandrogenic properties suggest it may also influence pathways related to androgen-dependent conditions .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties. It has a bioavailability of 100% when administered orally . The drug is metabolized in the liver through reduction, hydroxylation, deacetylation, and conjugation . The elimination half-life ranges from 25 to 89 hours , and it is excreted via urine (33-45%) and feces (24-41%) .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its hormonal activity. As a progesterone receptor agonist, it can induce changes in the endometrium that make it less suitable for implantation, contributing to its contraceptive effect . Its antiandrogenic properties can lead to a decrease in the effects of androgens, which may be beneficial in the treatment of androgen-dependent conditions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and efficacy through drug-drug interactions . Additionally, individual factors such as the patient’s hormonal status, overall health, and genetic makeup can also influence the drug’s action.

Safety and Hazards

Chlormadinone may damage fertility or the unborn child . It is used as a therapeutic agent for prostatic hyperplasia and prostate cancer, with adverse reactions such as impotence and gynecomastia . The European Medicines Agency (EMA) has recommended new measures to minimize the risk of meningioma with medicines containing this compound .

Future Directions

A study was conducted to evaluate the effect of low-dose Chlormadinone in patients with low-risk prostate cancer . The study showed promising results, suggesting that this compound could potentially be useful in enhancing oral bioavailability and reducing the clinical dose of this compound .

Biochemical Analysis

Biochemical Properties

Chlormadinone interacts with various enzymes, proteins, and other biomolecules. It is a progestin, or a synthetic progestogen, and hence is an agonist of the progesterone receptor, the biological target of progestogens like progesterone . It is also an antiandrogen, and hence is an antagonist of the androgen receptor, the biological target of androgens like testosterone and dihydrotestosterone .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It exerts its effects through its interaction with progesterone and androgen receptors, thereby influencing the transcription of genes regulated by these receptors .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a progestin, it binds to the progesterone receptor and as an antiandrogen, it binds to the androgen receptor, thereby modulating the activity of these receptors .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It is metabolized in the liver through reduction, hydroxylation, deacetylation, and conjugation . It has a half-life of 25–89 hours , indicating its stability in the body.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. The oral threshold dose for teratogenicity is about 10 mg/kg bw/day in mice and 3 to 8 mg/kg bw/day in rabbits, while rats could be dosed up to 300 mg/kg bw/day without showing teratogenic effect .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized in the liver through reduction, hydroxylation, deacetylation, and conjugation . The metabolites include 3α-Hydroxy-CMA and 3β-Hydroxy-CMA .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is readily absorbed in rats following oral administration with maximum plasma concentrations being reached within 30 to 60 minutes .

Subcellular Localization

Given its role as a progestin and antiandrogen, it is likely to be localized in the cell nucleus where it interacts with nuclear receptors to modulate gene transcription .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlormadinone is synthesized through a multi-step chemical process. The synthesis typically begins with the steroidal backbone, which undergoes various chemical modifications to introduce the necessary functional groups. Key steps include chlorination, acetylation, and hydroxylation. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using similar methods as in laboratory synthesis but optimized for efficiency and yield. The process is carried out in batch reactors or continuous flow systems, with stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Chlormadinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound, which can have different pharmacological properties .

Comparison with Similar Compounds

Chlormadinone’s unique combination of properties makes it a valuable compound in both clinical and research settings.

Properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-17-hydroxy-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClO3/c1-12(23)21(25)9-6-16-14-11-18(22)17-10-13(24)4-7-19(17,2)15(14)5-8-20(16,21)3/h10-11,14-16,25H,4-9H2,1-3H3/t14-,15+,16+,19-,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHJZBBCZGVNDZ-TTYLFXKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)CC[C@]34C)Cl)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022796
Record name Chlormadinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1961-77-9
Record name Chlormadinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1961-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlormadinone [INN:BAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlormadinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13528
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Chlormadinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlormadinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.185
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CHLORMADINONE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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